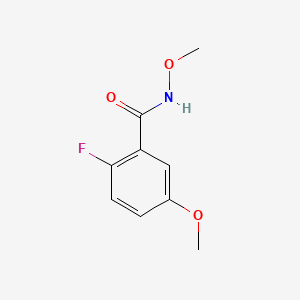
2-Fluoro-N,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N,5-dimethoxybenzamide is an organic compound with the molecular formula C9H10FNO3 It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the second position and methoxy groups at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N,5-dimethoxybenzamide typically involves the nucleophilic fluorination of 1-arylbenziodoxolones. This method uses fluoride salts in polar aprotic solvents to introduce the fluorine atom into the benzene ring. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete fluorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like hydroxide ions (OH-) or amines in polar solvents.
Major Products Formed
Oxidation: Formation of 2-fluoro-5-methoxybenzaldehyde or 2-fluoro-5-methoxybenzoic acid.
Reduction: Formation of 2-fluoro-N,5-dimethoxyaniline.
Substitution: Formation of compounds where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
2-Fluoro-N,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-N,5-dimethoxybenzamide involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The methoxy groups can also play a role in modulating the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-N,3-dimethoxybenzamide
- 2-Fluoro-N,4-dimethoxybenzamide
- 2-Fluoro-N,6-dimethoxybenzamide
Uniqueness
2-Fluoro-N,5-dimethoxybenzamide is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other isomers. This unique structure can lead to different interaction profiles with biological targets, making it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C9H10FNO3 |
|---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
2-fluoro-N,5-dimethoxybenzamide |
InChI |
InChI=1S/C9H10FNO3/c1-13-6-3-4-8(10)7(5-6)9(12)11-14-2/h3-5H,1-2H3,(H,11,12) |
InChI Key |
RBMVYJTXAHGDRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C(=O)NOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















